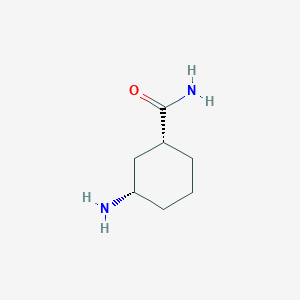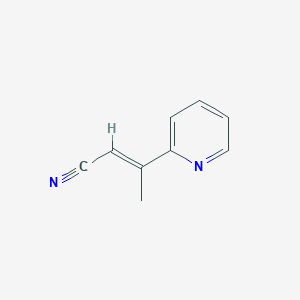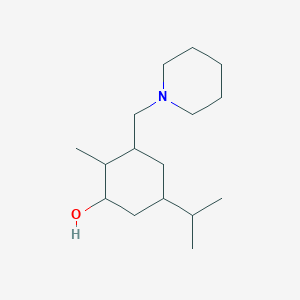
5-Bromo-3-chloro-2-methoxyphenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Bromo-3-chloro-2-methoxyphenol is an organic compound characterized by the presence of bromine, chlorine, and methoxy groups attached to a phenol ring
Synthetic Routes and Reaction Conditions:
Starting Material: The synthesis typically begins with o-methoxyphenol as the starting material.
Acetylation: The phenolic hydroxyl group is protected by acetylation using acetic anhydride.
Bromination: Bromination is performed using bromine in the presence of iron powder as a catalyst.
Deacetylation: Finally, the acetyl protecting group is removed to yield this compound.
Industrial Production Methods: The industrial production of this compound involves scaling up the above synthetic route, ensuring efficient and cost-effective processes. This may include optimizing reaction conditions, such as temperature and pressure, and using continuous flow reactors to enhance production rates.
Types of Reactions:
Oxidation: The phenolic hydroxyl group can undergo oxidation to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can be performed to convert the compound into its corresponding amine derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur at the ortho and para positions relative to the hydroxyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromyl chloride (CrO₂Cl₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Typical reagents include bromine (Br₂) for bromination and chlorine (Cl₂) for chlorination.
Major Products Formed:
Oxidation: Quinones, hydroquinones, and other oxidized phenols.
Reduction: Aminophenols and other reduced derivatives.
Substitution: Brominated and chlorinated phenols.
Aplicaciones Científicas De Investigación
Chemistry: 5-Bromo-3-chloro-2-methoxyphenol is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound has been studied for its potential biological activities, such as antimicrobial and antioxidant properties.
Medicine: It may serve as a precursor for the development of new drugs, particularly those targeting bacterial infections and oxidative stress-related diseases.
Industry: In the chemical industry, it is used in the production of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The mechanism by which 5-bromo-3-chloro-2-methoxyphenol exerts its effects depends on its specific application. For example, in antimicrobial activity, it may disrupt bacterial cell membranes or inhibit essential enzymes. The molecular targets and pathways involved would vary based on the biological system and the specific reaction conditions.
Comparación Con Compuestos Similares
2-Bromo-3-chlorophenol: Similar structure but lacks the methoxy group.
3-Bromo-2-chlorophenol: Different position of bromine and chlorine.
2-Methoxy-3-chlorophenol: Lacks the bromine atom.
Uniqueness: 5-Bromo-3-chloro-2-methoxyphenol is unique due to the specific arrangement of its substituents, which can influence its chemical reactivity and biological activity.
Propiedades
Fórmula molecular |
C7H6BrClO2 |
|---|---|
Peso molecular |
237.48 g/mol |
Nombre IUPAC |
5-bromo-3-chloro-2-methoxyphenol |
InChI |
InChI=1S/C7H6BrClO2/c1-11-7-5(9)2-4(8)3-6(7)10/h2-3,10H,1H3 |
Clave InChI |
SXCCRTRTFHPOIY-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=C(C=C1Cl)Br)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-(2,6-Dimethylphenyl)-2-phenyl-1H-benzo[d]imidazole](/img/structure/B15360947.png)
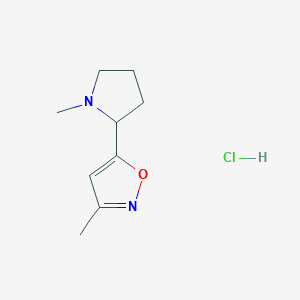
![5-[3,5-Bis(5-aminopentyl)phenyl]pentan-1-amine;trihydrochloride](/img/structure/B15360963.png)
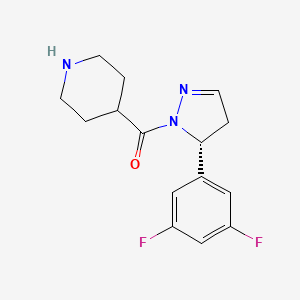


![Tert-butyl (3R)-3-methyl-2,6-diazaspiro[3.3]heptane-2-carboxylate](/img/structure/B15360990.png)


